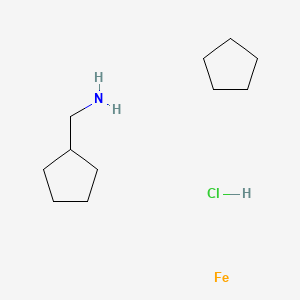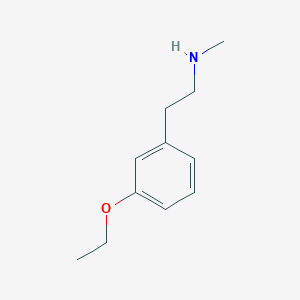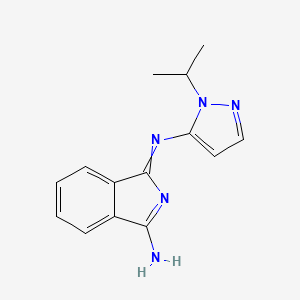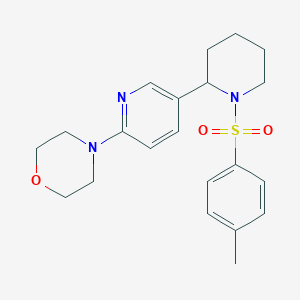
(Aminomethyl)-ferrocene HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Aminomethyl)-ferrocene HCl is an organometallic compound that features a ferrocene moiety bonded to an aminomethyl group, with the hydrochloride salt form enhancing its solubility in water Ferrocene itself is a well-known metallocene consisting of two cyclopentadienyl rings bound to a central iron atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Aminomethyl)-ferrocene HCl typically involves the Mannich reaction, where ferrocene reacts with formaldehyde and a secondary amine, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Reagents: Ferrocene, formaldehyde, secondary amine (e.g., dimethylamine), hydrochloric acid.
Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: (Aminomethyl)-ferrocene HCl undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion using oxidizing agents like ferric chloride.
Reduction: The aminomethyl group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Ferric chloride in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles (e.g., halides, thiols) in polar solvents.
Major Products:
Oxidation: Ferrocenium ion derivatives.
Reduction: Primary amine derivatives.
Substitution: Substituted ferrocene derivatives with different functional groups replacing the aminomethyl group.
Aplicaciones Científicas De Investigación
(Aminomethyl)-ferrocene HCl has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex organometallic compounds.
Biology: Investigated for its potential as a bioactive molecule due to the ferrocene moiety’s ability to interact with biological systems.
Medicine: Explored for its potential use in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the development of materials with unique electronic and magnetic properties, such as ferrocene-based polymers and catalysts.
Mecanismo De Acción
The mechanism by which (Aminomethyl)-ferrocene HCl exerts its effects depends on the specific application. In biological systems, the ferrocene moiety can interact with cellular components, potentially disrupting cellular processes or enhancing the activity of certain enzymes. The aminomethyl group can facilitate binding to biological targets, enhancing the compound’s efficacy. The exact molecular targets and pathways involved vary depending on the specific context of use.
Comparación Con Compuestos Similares
(Methyl)-ferrocene: Lacks the amino group, resulting in different reactivity and applications.
(Hydroxymethyl)-ferrocene: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and uses.
(Carboxymethyl)-ferrocene:
Uniqueness: (Aminomethyl)-ferrocene HCl is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules or other chemical entities.
Propiedades
Número CAS |
12261-29-9 |
|---|---|
Fórmula molecular |
C11H24ClFeN |
Peso molecular |
261.61 g/mol |
Nombre IUPAC |
cyclopentane;cyclopentylmethanamine;iron;hydrochloride |
InChI |
InChI=1S/C6H13N.C5H10.ClH.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;;/h6H,1-5,7H2;1-5H2;1H; |
Clave InChI |
CIOJWQZLSGXGDS-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC1.C1CCC(C1)CN.Cl.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B11820894.png)
![Methyl 2-[methoxy(methoxycarbonyl)amino]acetate](/img/structure/B11820901.png)


![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)

![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)

![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)

![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)
